

# Spectroscopic Profile of Pivalic Anhydride: A Technical Guide

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## Compound of Interest

Compound Name: *Trimethylacetic anhydride*

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This technical guide provides a comprehensive overview of the key spectroscopic data for pivalic anhydride (CAS No. 1538-75-6), a widely used reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize this compound and require a consolidated reference for its structural characterization. This guide details its signature features in Nuclear Magnetic Resonance (<sup>1</sup>H NMR, <sup>13</sup>C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Molecular Structure and Properties

Pivalic anhydride, also known as **trimethylacetic anhydride** or 2,2-dimethylpropanoyl 2,2-dimethylpropanoate, is a clear, colorless liquid.<sup>[1]</sup> Its structure consists of two pivaloyl groups linked by an oxygen atom. This symmetric structure simplifies its NMR spectra, providing distinct and easily identifiable signals.

- Molecular Formula: C<sub>10</sub>H<sub>18</sub>O<sub>3</sub>
- Molecular Weight: 186.25 g/mol <sup>[1]</sup>
- IUPAC Name: 2,2-dimethylpropanoyl 2,2-dimethylpropanoate<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of pivalic anhydride, confirming the presence and environment of its hydrogen and carbon atoms.

## <sup>1</sup>H NMR Spectroscopy Data

Due to the molecule's symmetry, all 18 protons of the two tert-butyl groups are chemically equivalent, resulting in a single, sharp signal.

Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment
~1.27 ppm	Singlet	18H	$(CH_3)_3-C-$

Data obtained in  $CDCl_3$  solvent.[\[2\]](#)

## <sup>13</sup>C NMR Spectroscopy Data

The proton-decoupled <sup>13</sup>C NMR spectrum displays three distinct signals, corresponding to the three unique carbon environments in the molecule.

Chemical Shift ( $\delta$ )	Assignment
~173 ppm	Carbonyl Carbon (C=O)
~40 ppm	Quaternary Carbon (-C-(CH <sub>3</sub> ) <sub>3</sub> )
~26 ppm	Methyl Carbon (-CH <sub>3</sub> )

Data obtained in  $CDCl_3$  solvent.

## Infrared (IR) Spectroscopy

The IR spectrum of pivalic anhydride is characterized by strong absorption bands indicative of the anhydride functional group and the aliphatic hydrocarbon structure.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Mode	Assignment
~2978, ~2937, ~2875	Strong	C-H Stretching	tert-butyl groups
~1815	Strong	C=O Symmetric Stretching	Anhydride C=O
~1765	Strong	C=O Asymmetric Stretching	Anhydride C=O
~1480, ~1370	Medium	C-H Bending (Asymmetric/Symmetric)	tert-butyl groups
~1040	Strong	C-O Stretching	Anhydride C-O-C linkage
Data corresponds to analysis of a neat liquid sample.			

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of pivalic anhydride results in a characteristic fragmentation pattern. The molecular ion is often weak or absent, with the spectrum dominated by stable carbocation fragments.

Mass-to-Charge (m/z)	Relative Intensity	Proposed Fragment Ion	Formula of Fragment
186	Low	Molecular Ion [M] <sup>+</sup>	[C <sub>10</sub> H <sub>18</sub> O <sub>3</sub> ] <sup>+</sup>
85	High	Pivaloyl Cation	[(CH <sub>3</sub> ) <sub>3</sub> CCO] <sup>+</sup>
57	Very High (Base Peak)	tert-Butyl Cation	[(CH <sub>3</sub> ) <sub>3</sub> C] <sup>+</sup> [ <a href="#">1</a> ]
41	Medium	Propargyl Cation (rearrangement)	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

# Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. The following are generalized protocols for the analysis of pivalic anhydride.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of pivalic anhydride in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Acquire spectra on a 300 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: Obtain the spectrum using a standard single-pulse sequence. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Obtain the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a suitable relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the  $^1\text{H}$  and  $^{13}\text{C}$  spectra to the TMS signal at 0.00 ppm.

## FTIR Spectroscopy Protocol

- Sampling Method: Use the "Neat Liquid" or "Thin Film" method.
- Sample Preparation: Place one drop of pure pivalic anhydride directly onto the surface of a salt plate (e.g., NaCl or KBr). Gently place a second salt plate on top to create a thin, uniform capillary film.<sup>[1]</sup>
- Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric  $\text{H}_2\text{O}$  and  $\text{CO}_2$ .
- Sample Spectrum: Place the prepared salt plate assembly into the spectrometer's sample holder and acquire the infrared spectrum, typically over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

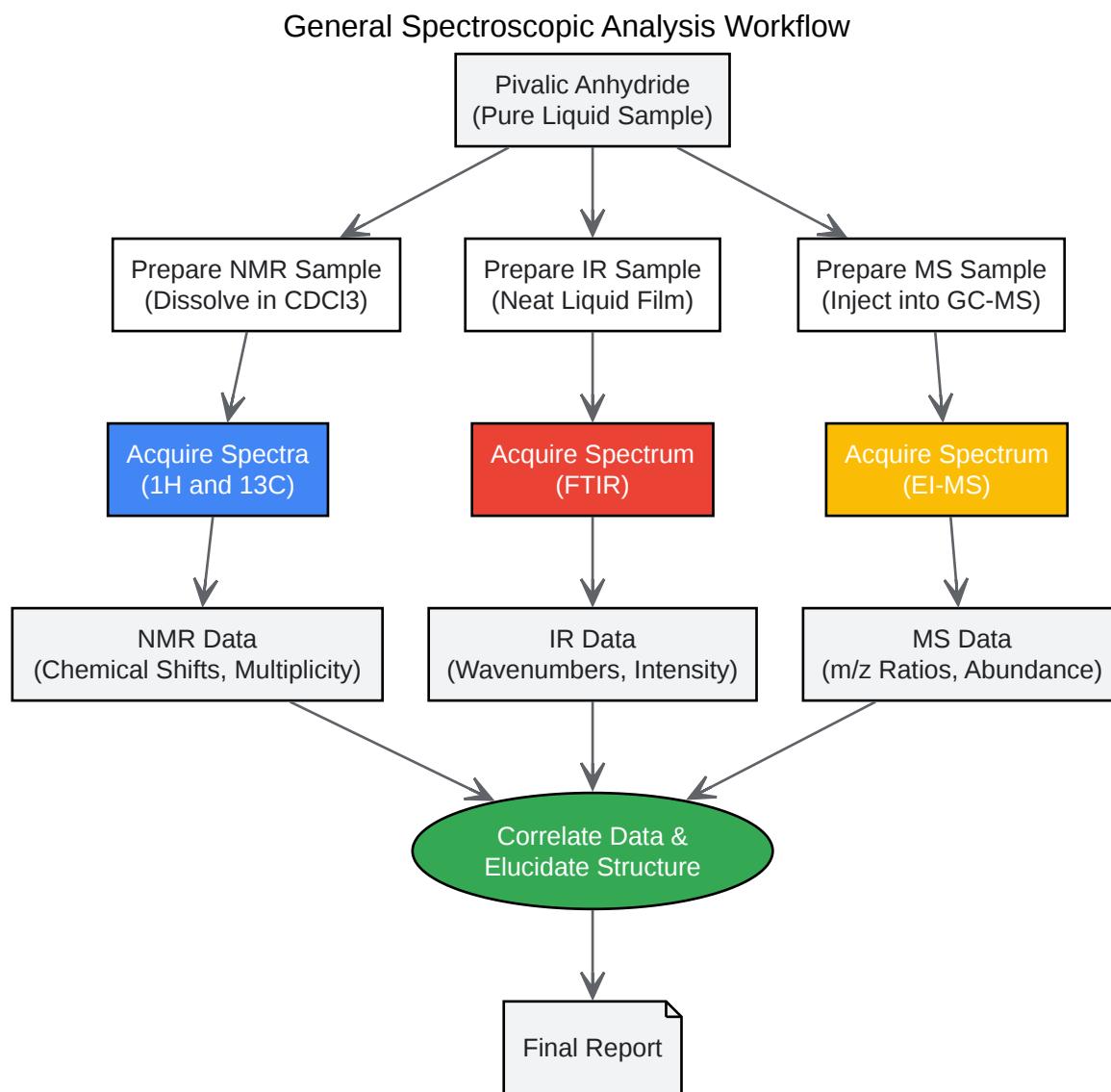
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Electron Ionization Mass Spectrometry (EI-MS) Protocol

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion source, often via a Gas Chromatography (GC) system for separation and purification prior to analysis.
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a positively charged molecular ion ( $\text{M}^+$ ).
- Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic charged ions and neutral radicals.
- Mass Analysis: Accelerate the resulting positive ions and separate them based on their mass-to-charge ( $\text{m/z}$ ) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions to generate a mass spectrum, which plots relative ion abundance against the  $\text{m/z}$  ratio.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of a chemical sample like pivalic anhydride.

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Caption: Workflow for chemical characterization.

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## References

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